molecular formula C25H23ClFN5O B2766673 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 338391-78-9

1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]

Cat. No.: B2766673
CAS No.: 338391-78-9
M. Wt: 463.94
InChI Key: NLJCCAMCYDIJAA-OLFWJLLRSA-N
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Description

1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is a useful research compound. Its molecular formula is C25H23ClFN5O and its molecular weight is 463.94. The purity is usually 95%.
BenchChem offers high-quality 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone], with the CAS number 338391-78-9, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, aiming to present a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClFN5O, with a molecular weight of 463.94 g/mol. The compound features an indole core, which is known for its diverse biological activities, and a hydrazone functional group that may enhance its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Indole Derivative : The indole-2,3-dione is synthesized through cyclization reactions.
  • Hydrazone Formation : The hydrazone linkage is established by condensing the indole derivative with a suitable hydrazine derivative.
  • Piperazine Substitution : Introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.

Anticancer Activity

Research indicates that compounds similar to 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] exhibit significant anticancer properties. For instance, studies have reported IC50 values for related indole derivatives against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Index (SI)
HUH712.55.0
MCF710.06.0
HCT11615.04.5

These values suggest a promising anticancer activity that warrants further investigation into the specific mechanisms involved.

While detailed mechanisms are not fully elucidated for this specific compound, related hydrazones have been shown to act through multiple pathways:

  • Enzyme Inhibition : Some hydrazones inhibit key enzymes involved in cancer progression.
  • DNA Interaction : Compounds can intercalate with DNA or form adducts that disrupt replication and transcription processes.
  • Antioxidant Activity : Many indole derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Study on Anticancer Efficacy

A significant study evaluated the anticancer efficacy of similar compounds in vitro and in vivo:

  • In Vitro Results : Compounds showed a dose-dependent decrease in cell viability across multiple cancer cell lines.
  • In Vivo Results : Animal models demonstrated reduced tumor growth and improved survival rates when treated with these compounds compared to control groups.

Antimicrobial Activity

Preliminary studies suggest that hydrazones derived from indoles can also exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like chlorine and fluorine) enhances their potency:

  • MIC Values : The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, showing effective inhibition at low concentrations.

Properties

IUPAC Name

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-[(4-fluorophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN5O/c26-18-4-3-5-21(16-18)31-14-12-30(13-15-31)17-32-23-7-2-1-6-22(23)24(25(32)33)29-28-20-10-8-19(27)9-11-20/h1-11,16,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVCEOFOFYRLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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